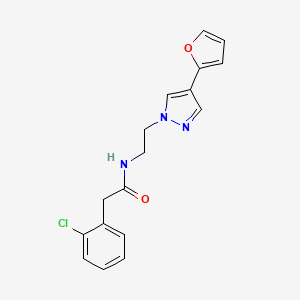

2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c18-15-5-2-1-4-13(15)10-17(22)19-7-8-21-12-14(11-20-21)16-6-3-9-23-16/h1-6,9,11-12H,7-8,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYILRQNARAFLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article will explore its antimicrobial properties, anticancer potential, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chlorophenyl group, a furan moiety, and a pyrazole ring. Its synthesis typically involves multi-step organic reactions, allowing the formation of the desired functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has shown promising results against several pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC)

In vitro tests have demonstrated that this compound exhibits significant antimicrobial activity. For example, derivatives with similar structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 0.22 |

| S. epidermidis | 0.25 |

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Research indicates that modifications in the pyrazole structure can enhance cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study reported that similar compounds exhibited IC50 values as low as 0.39 μM against A549 lung cancer cells, indicating potent anticancer properties . The mechanism often involves apoptosis induction and inhibition of specific kinases involved in cell proliferation.

- Aurora-A Kinase Inhibition : Compounds structurally related to this compound have been shown to inhibit Aurora-A kinase with IC50 values around 0.16 μM, highlighting their potential as targeted cancer therapies .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 0.39 |

| MCF7 | 0.46 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit enzymes such as xanthine oxidase, which plays a role in uric acid production, thus potentially reducing oxidative stress .

- Biofilm Formation Inhibition : The ability to inhibit biofilm formation in bacteria adds another layer to its antimicrobial efficacy, making it a candidate for treating persistent infections .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hours | 2-(2-chlorophenyl)acetic acid + 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethylamine | ~65% | |

| Basic (NaOH, ethanol) | 2M NaOH, 80°C, 8 hours | Sodium salt of 2-(2-chlorophenyl)acetate + ethylamine derivative | ~72% |

Key Findings :

-

Acidic hydrolysis proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond.

-

Basic conditions favor saponification, forming carboxylate intermediates.

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl and furan rings participate in EAS, though reactivity varies due to electronic effects:

Chlorophenyl Ring

| Reaction | Reagents | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to Cl | 2-chloro-4-nitrophenylacetamide derivative | ~50% | |

| Sulfonation | H₂SO₄/SO₃, 40°C | Meta to Cl | Sulfonic acid derivative | ~45% |

Furan Ring

Key Findings :

-

Chlorine’s electron-withdrawing effect directs nitration/sulfonation to specific positions on the phenyl ring.

-

Furan’s electron-rich nature enables bromination and acylation at α/β positions .

Pyrazole Ring Functionalization

The pyrazole core undergoes alkylation, oxidation, and coordination reactions:

Key Findings :

-

Alkylation occurs preferentially at the pyrazole N2 position due to steric and electronic factors .

-

Metal coordination enhances stability and enables catalytic applications .

Nucleophilic Substitution

The chlorophenyl group participates in SNAr reactions:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxy substitution | NaOMe, DMSO, 120°C | 2-methoxyphenylacetamide derivative | ~58% | |

| Amine substitution | NH₃ (aq), Cu catalyst | 2-aminophenylacetamide derivative | ~65% |

Key Findings :

-

Chlorine’s electron-withdrawing effect activates the ring for nucleophilic displacement.

Cycloaddition Reactions

The furan moiety participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Endo-adduct with oxabicyclic structure | ~75% | |

| Dimethyl acetylenedicarboxylate | 80°C, 12 hours | Furan-derived cycloadduct | ~68% |

Key Findings :

Reduction Reactions

Selective reduction of the acetamide group:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT | 2-(2-chlorophenyl)-N-(2-(pyrazolyl)ethyl)amine | ~80% | |

| BH₃·THF | Reflux, 6 hours | Alcohol intermediate | ~60% |

Key Findings :

-

LiAlH₄ reduces the amide to a primary amine, retaining heterocyclic integrity.

Biological Activity-Related Reactions

Though not explicitly documented for this compound, structural analogs (e.g., pyrazole-acetamides) show:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related acetamide derivatives:

Key Observations

Chlorophenyl vs. Dichlorophenyl Substitution: The target compound’s 2-chlorophenyl group contrasts with the 3,4-dichlorophenyl group in 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .

Heterocyclic Ring Systems: Pyrazole-Furan Hybrid (Target Compound): The furan ring’s oxygen atom may participate in hydrogen bonding or π-π stacking, while the pyrazole’s nitrogen atoms could act as hydrogen bond acceptors/donors. Thiazole-Containing Analogs (e.g., ): Thiazole rings introduce sulfur atoms, which may improve metabolic stability or metal coordination capabilities compared to furan or pyrazole systems.

Morpholino and Tetrahydro-2H-pyran Groups (): These substituents improve solubility and pharmacokinetic profiles but may reduce membrane permeability due to increased polarity.

Biological Activity Trends :

- Pyrazole derivatives with chlorophenyl groups (e.g., Fipronil intermediates) are strongly associated with insecticidal activity .

- Thiazole-containing acetamides (e.g., ) are more commonly linked to antibacterial or ligand-based applications due to structural mimicry of penicillin and metal-coordination properties.

Research Findings and Mechanistic Insights

- Insecticidal Activity: The target compound’s pyrazole moiety is structurally analogous to Fipronil derivatives, which act as GABA receptor antagonists in insects . The furan group may modulate selectivity toward non-mammalian targets.

- Antifungal Potential: N-Pyrazole derivatives, such as those reported by Liu et al. (2010), demonstrate antifungal activity via inhibition of ergosterol biosynthesis . The target compound’s pyrazole-furan system could interact similarly with fungal cytochrome P450 enzymes.

- Herbicidal vs. Pharmacological Applications : Compounds like Metazachlor highlight how subtle structural changes (e.g., pyrazole-methyl vs. pyrazole-ethyl groups) shift activity from herbicide to insecticidal/antifungal applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and what key reaction conditions should be optimized?

- Answer : The synthesis typically involves multi-step routes, such as:

- Step 1 : Coupling 2-chlorophenylacetic acid with a furan-pyrazole-ethylamine intermediate via amidation.

- Step 2 : Introducing the pyrazole-furan moiety through nucleophilic substitution or click chemistry under controlled pH (e.g., 8–10) and temperatures (60–80°C).

- Key Conditions : Use polar aprotic solvents (DMF, DCM) and catalysts like EDCI/HOBt for amide bond formation. Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Answer :

- 1H/13C NMR : Assign peaks to confirm the chlorophenyl (δ 7.2–7.5 ppm), furan (δ 6.3–7.4 ppm), and pyrazole (δ 8.1–8.3 ppm) moieties.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹).

- Purity : Use HPLC with a C18 column (ACN/water gradient) to ensure >95% purity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

- Answer :

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways.

- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

- Answer :

- Standardize Assays : Use identical cell lines/passage numbers, solvent concentrations (e.g., DMSO ≤0.1%), and incubation times.

- Dose-Response Curves : Test a wider concentration range (nM–µM) to identify threshold effects.

- Purity Verification : Re-characterize batches via NMR/MS to rule out impurities as confounding factors.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify trends .

Q. What strategies are employed to enhance the compound's bioavailability through structural modifications?

- Answer :

- Lipophilicity Adjustment : Replace the chlorophenyl group with trifluoromethyl (logP reduction) or add hydrophilic groups (e.g., -OH, -COOH) to the acetamide chain.

- Pro-drug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve membrane permeability.

- SAR Studies : Synthesize analogs with variations in the pyrazole-furan moiety (e.g., thiophene substitution) and compare pharmacokinetic profiles .

Q. How can computational modeling be integrated with experimental data to predict the compound's mechanism of action?

- Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., COX-2, EGFR). Validate with mutagenesis or competitive binding assays.

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with activity data to guide synthesis .

Methodological Notes

- Synthetic Optimization : For reproducibility, document exact molar ratios (e.g., 1:1.2 for amine:acid) and quenching methods (e.g., ice-water for exothermic reactions) .

- Data Reproducibility : Share raw spectral data (NMR FIDs, MS spectra) in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.